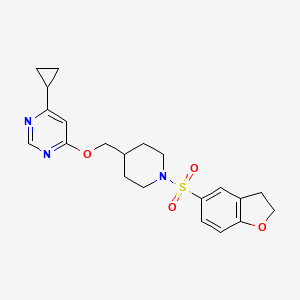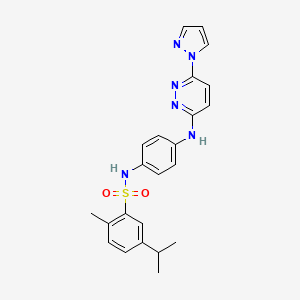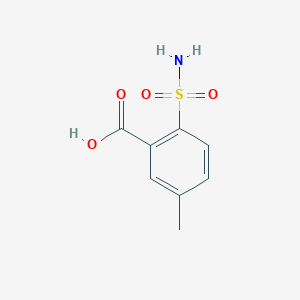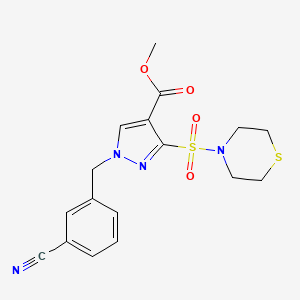
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, also known as CCA, is a chemical compound that has been used in scientific research for various purposes.
科学的研究の応用
Synthesis and Biological Activity Evaluation
Chemical Synthesis : The compound belongs to a broader class of compounds synthesized for biological evaluation. For example, the design and synthesis of thiazolidin-4-ones based on chromen derivatives have been explored for their potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). These studies demonstrate the versatility of chromen-based compounds in generating new chemical entities with potential therapeutic applications.
Antimicrobial Activity : Several studies have synthesized and tested chromen derivatives for antimicrobial properties. For instance, novel coumarin derivatives synthesized from 4-methylumbelliferone showed significant antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Medimagh-Saidana et al., 2015).
Cytotoxic Activity : The exploration of chromen derivatives for cytotoxic activity against cancer cells is another area of interest. Compounds with a chromen nucleus have been synthesized and evaluated for their cytotoxic activity, indicating the potential of these derivatives in cancer therapy (Gomha & Khalil, 2012).
Antioxidant Activity : The antioxidant properties of new coumarin derivatives have also been assessed, with some compounds showing promising results compared to known antioxidants like ascorbic acid. This suggests the utility of chromen derivatives in developing antioxidant therapies (Kadhum et al., 2011).
Muscarinic Agonist Activity : Research on substituted N-(silatran-1-ylmethyl)acetamides, related to the structural framework of the compound , has shown partial muscarinic agonist activity. These findings indicate potential applications in treating disorders related to the cholinergic system (Pukhalskaya et al., 2010).
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14-7-8-17-16(13-20(23)24-18(17)11-14)12-19(22)21-10-9-15-5-3-2-4-6-15/h5,7-8,11,13H,2-4,6,9-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMKRKCZOPHMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2940558.png)
![4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)



![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)

![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)


![4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine](/img/structure/B2940577.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2940579.png)